Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride
Description
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride is a spirocyclic amine derivative with the molecular formula C₁₀H₁₈N₂O₂·HCl and a molecular weight of 234.73 g/mol (hydrochloride form). Its CAS registry number is 1547059-89-1 (free base) . The compound features a unique 5-azaspiro[2.3]hexane core, combining a bicyclic spiro structure with a tertiary amine and a carboxylate ester group. This structural motif makes it a versatile building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-10(6-12)4-7(10)11;/h7H,4-6,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBAPUSJIOYYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007925-04-2 | |
| Record name | 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007925-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride typically involves the reaction of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would focus on optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with three analogs:
Key Observations :
- Spiro vs. Bicyclic Systems : The target compound’s spiro[2.3]hexane core imposes distinct steric and electronic constraints compared to bicyclic systems like 3,8-diazabicyclo[3.2.1]octane. Spiro structures often enhance metabolic stability and binding specificity in drug candidates .
- Functional Groups: The amino group in the target compound provides a site for derivatization (e.g., peptide coupling), while the difluoro analog’s electronegative substituents may enhance lipophilicity and alter reactivity .
Physical and Chemical Properties
Notable Differences:
- The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmaceutical formulations, whereas the difluoro analog’s liquid state facilitates its use as a reagent in organic synthesis .
- The bicyclic dicarboxylate’s hydrolytic sensitivity limits its utility in aqueous environments but enhances reactivity in anhydrous conditions .
Biological Activity
Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive review of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 1547059-89-1
- Synonyms : tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
Antimicrobial Properties
Recent studies have highlighted the antibacterial properties of compounds structurally related to tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. For instance, a related compound demonstrated potent dual inhibition of bacterial topoisomerases, which are critical targets for antibiotic development. The minimal inhibitory concentrations (MICs) for effective compounds ranged from less than 0.03125 μg/mL to 4 μg/mL against various multidrug-resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae .
The mechanism by which these compounds exert their antibacterial effects involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. The binding modes of these inhibitors have been elucidated through crystallography, revealing their interaction with the ATP-binding sites of these enzymes .
Case Studies
- In Vivo Efficacy : In a mouse model of infection caused by vancomycin-intermediate Staphylococcus aureus, compounds similar to tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate showed significant efficacy in reducing bacterial load, indicating potential for clinical applications in treating resistant infections .
- Pharmacokinetics and Safety : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this class of compounds, alongside low toxicity profiles observed in animal models .
Data Table: Biological Activity Summary
Q & A
Q. What strategies validate the compound’s role in modulating spirocyclic enzyme targets?
- Methodological Answer : CRISPR-edited cell lines (e.g., HEK293T with knockout of target enzyme) confirm specificity. SPR (Surface Plasmon Resonance) measures binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, k𝒹 = 3.5 × 10⁻³ s⁻¹). In vivo PET imaging with ¹⁸F-labeled analogs tracks target engagement in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
